Diflubenzuron-d4
Description
Contextualization of Benzoylphenylurea Insecticides in Contemporary Pest Management Research
Benzoylphenylurea (BPU) insecticides represent a significant class of IGRs that have been a cornerstone of integrated pest management (IPM) programs for decades. mdpi.com Unlike traditional broad-spectrum insecticides that often target the nervous system of insects, BPUs offer a more selective approach. nih.gov Their unique mode of action, primarily affecting the larval stages of insects, makes them valuable tools for controlling a wide range of pests in agriculture, forestry, and public health. nih.govnih.gov The global market for BPU insecticides has seen a steady increase, reflecting their importance in sustainable agriculture. nih.gov Ongoing research in this area focuses on synthesizing novel BPU derivatives with enhanced efficacy, lower environmental persistence, and a broader spectrum of activity against target pests. nih.gov
Significance of Stable Isotope Labeling in Environmental and Biochemical Research
Stable isotope labeling is a powerful technique used to trace the fate of molecules in complex systems without the need for radioactive materials. researchgate.netresearchgate.net In this method, one or more atoms in a molecule are replaced with a heavier, stable isotope of the same element, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). clearsynth.comlcms.cz These isotopically labeled compounds are chemically identical to their unlabeled counterparts but have a slightly higher mass. researchgate.net
This mass difference allows them to be distinguished and quantified using mass spectrometry (MS). clearsynth.comlcms.cz In environmental and biochemical research, stable isotope-labeled compounds, particularly deuterated standards, serve as ideal internal standards for quantitative analysis. clearsynth.comlcms.cz They are added to a sample at a known concentration and behave almost identically to the analyte of interest during extraction, cleanup, and analysis, thereby compensating for any sample loss or matrix effects and significantly improving the accuracy and precision of the measurement. clearsynth.comlcms.cz
Research Rationale and Scope for Investigating Diflubenzuron-d4 (4-chlorophenyl-d4)
The investigation of this compound (4-chlorophenyl-d4) is primarily driven by the need for highly accurate and reliable methods to quantify diflubenzuron (B1670561) residues in various environmental and biological matrices. The analysis of pesticides like diflubenzuron in complex samples such as soil, water, and agricultural products is often hampered by "matrix effects," where other components in the sample can interfere with the analytical signal, leading to inaccurate results.
This compound (4-chlorophenyl-d4), with four deuterium atoms on the 4-chlorophenyl ring, serves as an ideal internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of this compound to a sample, researchers can precisely quantify the amount of unlabeled diflubenzuron present by comparing the mass spectral signals of the two compounds. This approach effectively corrects for variations in sample preparation and analytical conditions, leading to more robust and defensible data. The availability of this compound as a certified analytical standard underscores its importance in regulatory monitoring and environmental fate studies of diflubenzuron.
Detailed Research Findings
The primary application of this compound (4-chlorophenyl-d4) is as an internal standard in analytical chemistry. Research has demonstrated its utility in overcoming the challenges associated with the analysis of diflubenzuron in complex samples.
A key study developed a rapid gas chromatographic/mass spectrometric (GC/MS) method for diflubenzuron analysis. This research highlighted that diflubenzuron thermally decomposes in the gas chromatograph into reproducible fragments. By using dideuterated diflubenzuron as an internal standard and employing selected ion monitoring (SIM) with the mass spectrometer, the researchers were able to analyze diflubenzuron in complex vegetation extracts without the need for extensive purification or derivatization. This method proved to be highly selective and offered detection levels comparable to or better than existing techniques. The use of the deuterated standard was crucial for correcting for the variability in the thermal decomposition and ensuring accurate quantification.
The following interactive data tables provide key information on this compound (4-chlorophenyl-d4) and a comparison of analytical methods for diflubenzuron.
Table 1: Properties of this compound (4-chlorophenyl-d4)
| Property | Value |
|---|---|
| Chemical Name | N-[[(4-chloro-2,3,5,6-tetradeuteriophenyl)amino]carbonyl]-2,6-difluorobenzamide |
| CAS Number | 1219795-45-5 |
| Molecular Formula | C₁₄H₅D₄ClF₂N₂O₂ |
| Molecular Weight | 314.74 g/mol |
| Appearance | Solid |
| Application | Internal standard for diflubenzuron analysis |
Table 2: Comparison of Analytical Methods for Diflubenzuron
| Analytical Method | Principle | Use of Deuterated Standard | Advantages | Disadvantages |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | Not typically used. | Relatively simple and cost-effective. | Lower sensitivity and selectivity, susceptible to matrix interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass. | Essential for accuracy. | High selectivity and sensitivity. | Requires derivatization or relies on thermal decomposition, which can be variable. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-efficiency separation coupled with highly selective and sensitive mass detection. | Essential for accuracy and precision. | Very high sensitivity and selectivity, can analyze non-volatile compounds directly. | Higher equipment cost and complexity. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1219795-45-5 |
|---|---|
Molecular Formula |
C14H9ClF2N2O2 |
Molecular Weight |
314.71 g/mol |
IUPAC Name |
N-[(4-chloro-2,3,5,6-tetradeuteriophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)/i4D,5D,6D,7D |
InChI Key |
QQQYTWIFVNKMRW-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC(=O)C2=C(C=CC=C2F)F)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling for Research
Chemo-Enzymatic and Chemical Synthesis Strategies for Diflubenzuron (B1670561)
The industrial synthesis of Diflubenzuron is a well-established chemical process. The primary route involves the reaction of 2,6-difluorobenzamide (B103285) with 4-chlorophenyl isocyanate. guidechem.com This reaction forms the characteristic benzoylurea (B1208200) structure of Diflubenzuron. A patent for this method describes reacting p-chloroaniline with phosgene (B1210022) to create the 4-chlorophenyl isocyanate intermediate, which is then reacted with 2,6-difluorobenzamide in an aromatic solvent. google.com This process is designed for high yield and purity suitable for industrial production. google.com
In parallel to traditional chemical synthesis, chemo-enzymatic strategies are gaining prominence in the synthesis of complex molecules, including amides and esters. nih.govresearchgate.netfrontiersin.org These methods integrate the high selectivity of enzymatic transformations with the robustness of chemical reactions. nih.gov While a specific, widely adopted chemo-enzymatic pathway for Diflubenzuron is not prominently documented, the principles of this approach are applicable. For instance, enzymes like acyltransferases have been used in flow-based systems to produce amide-containing active pharmaceutical ingredients. researchgate.net Such a strategy could theoretically be adapted for the synthesis of Diflubenzuron, potentially offering milder reaction conditions and improved selectivity.
Targeted Deuteration Approaches: Synthesis of Diflubenzuron-d4 (4-chlorophenyl-d4)
The synthesis of this compound, where four hydrogen atoms on the 4-chlorophenyl ring are replaced by deuterium (B1214612), requires a targeted approach to ensure the precise location of the isotopic labels. The most direct strategy involves the use of a deuterated starting material. The synthesis would mirror the standard chemical route but would begin with deuterated 4-chloroaniline (B138754) (4-chloroaniline-d4).
This deuterated precursor is then converted to 4-chlorophenyl-d4 isocyanate. The final step is the coupling of this deuterated isocyanate with non-labeled 2,6-difluorobenzamide to yield the target molecule, this compound (4-chlorophenyl-d4). This ensures the deuterium atoms are located exclusively on the specified phenyl ring.
Deuterium Incorporation Mechanisms and Regioselectivity Research
The incorporation of deuterium onto the 4-chloroaniline ring is typically achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.govacs.org This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. nih.govyoutube.comaklectures.com In this process, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), in a deuterium-rich solvent like deuterium oxide (D₂O), provides a source of deuterons (D⁺). nih.govyoutube.com
The pi electrons of the aromatic ring attack a deuteron (B1233211), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. aklectures.com Subsequently, a base (which could be the conjugate base of the acid or D₂O) removes a proton (H⁺) from the same carbon that the deuteron attacked, restoring the aromaticity of the ring. aklectures.com Given the large excess of deuterium in the reaction medium, the equilibrium favors the progressive replacement of hydrogen with deuterium on the ring.
Regioselectivity , the placement of deuterium at specific positions, is governed by the directing effects of the substituents already on the benzene (B151609) ring: the amino (-NH₂) group and the chloro (-Cl) group.
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It donates electron density into the ring, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.
Chloro Group (-Cl): This is a deactivating, yet ortho-, para-directing group. Its inductive effect withdraws electron density, but its resonance effect directs incoming electrophiles to the ortho and para positions.
In 4-chloroaniline, the powerful activating effect of the amino group dominates, directing deuteration to the two positions ortho to it (C2 and C6) and the para position (C4). Since the para position is already occupied by the chlorine atom, deuteration occurs at the C2, C3, C5, and C6 positions relative to the point of attachment to the urea (B33335) bridge in the final molecule. This results in the desired 4-chlorophenyl-d4 moiety.
Isotopic Purity and Enrichment Assessment Methodologies
Determining the isotopic purity and enrichment of this compound is critical for its use as a research standard. This is primarily accomplished using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net
Mass Spectrometry (MS): HR-MS techniques, such as Time-of-Flight (TOF) or Orbitrap MS, are essential for accurately assessing isotopic enrichment. nih.govalmacgroup.com These instruments can resolve the mass difference between the unlabeled compound (d0) and the various deuterated isotopologues (d1, d2, d3, d4, etc.). researchgate.net By analyzing the mass spectrum, the relative abundance of each isotopologue can be measured. Isotopic enrichment is then calculated by comparing the measured isotopic distribution to the theoretical distribution for a given level of deuterium incorporation. nih.govacs.org This method is highly sensitive and requires very little sample. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information about the location and extent of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully labeled sample, the signals corresponding to the protons on the 4-chlorophenyl ring will be significantly diminished or absent. studymind.co.uk The degree of disappearance, when compared to an internal standard, can be used to quantify the level of deuteration. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A peak will appear in the ²H NMR spectrum at a chemical shift corresponding to the positions of the incorporated deuterium atoms. sigmaaldrich.com The integration of this peak can be used to determine the deuterium atom percent, providing a quantitative measure of enrichment. sigmaaldrich.com
A combination of these methods provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the labeled compound. rsc.orgresearchgate.net
Table 1: Methodologies for Isotopic Purity and Enrichment Assessment This table is interactive and can be sorted by clicking on the headers.
| Methodology | Principle of Operation | Information Obtained | Key Advantages | Citations |
|---|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Separates ions based on their mass-to-charge ratio with high precision. | Isotopic distribution (relative abundance of d0, d1, d2, d3, d4), isotopic enrichment percentage. | High sensitivity, low sample consumption, rapid analysis. | nih.gov, nih.gov, researchgate.net |
| ¹H NMR Spectroscopy | Measures the resonance of hydrogen-1 nuclei in a magnetic field. | Disappearance of specific proton signals, confirming the location of deuteration. | Provides structural confirmation of label placement. | studymind.co.uk, nih.gov |
| ²H NMR Spectroscopy | Measures the resonance of deuterium nuclei in a magnetic field. | Direct detection and quantification of deuterium atoms, determination of deuterium atom %. | Unambiguous detection of deuterium, quantitative. | wikipedia.org, sigmaaldrich.com |
Spectroscopic Characterization of this compound for Research Standards
The spectroscopic profile of this compound (4-chlorophenyl-d4) is distinct from its non-labeled counterpart, and these differences are used to confirm its identity and purity. The primary differences are observed in its mass spectrum and NMR spectra.
The introduction of four deuterium atoms results in an increase in the molecular mass by approximately 4 Da compared to unlabeled Diflubenzuron. This mass shift is readily observable in the mass spectrum.
Table 2: Comparison of Spectroscopic Data for Diflubenzuron and this compound (4-chlorophenyl-d4) This table is interactive and can be sorted by clicking on the headers.
| Spectroscopic Property | Diflubenzuron (Unlabeled) | This compound (4-chlorophenyl-d4) | Reason for Difference | Citations |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | C₁₄H₅D₄ClF₂N₂O₂ | Replacement of 4 H atoms with 4 D atoms. | wikipedia.org |
| Monoisotopic Mass | ~310.03 Da | ~314.05 Da | Increased mass due to four deuterium atoms. | wikipedia.org |
| ¹H NMR Signal | Signals present for protons on the 4-chlorophenyl ring. | Signals for protons on the 4-chlorophenyl ring are absent or greatly reduced. | Protons have been replaced by deuterium, which is not observed in ¹H NMR. | studymind.co.uk |
| ²H NMR Signal | No signal (natural abundance of D is negligible). | A distinct signal appears in the aromatic region. | Direct detection of the incorporated deuterium nuclei. | wikipedia.org, sigmaaldrich.com |
Design of Labeled Analogues for Specific Research Applications
The primary and most critical application for this compound (4-chlorophenyl-d4) is its use as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
In analytical chemistry, an ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest but should be distinguishable by the detector. Deuterium-labeled standards fulfill these criteria perfectly. This compound co-elutes with unlabeled Diflubenzuron during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's source. However, due to its higher mass, its molecular ion and fragment ions are clearly resolved from those of the native analyte in the mass spectrum.
By adding a known amount of this compound to a sample (e.g., water, soil, or biological tissue) before extraction and analysis, any loss of the analyte during sample preparation or variations in instrument response can be precisely corrected. The ratio of the signal from the native analyte to the signal from the labeled internal standard is used to calculate the exact concentration of Diflubenzuron in the original sample. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification.
Sophisticated Analytical Methodologies for Diflubenzuron and Its Metabolites
Chromatographic-Mass Spectrometric Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)
The determination of diflubenzuron (B1670561) at trace levels necessitates the use of powerful analytical techniques that offer high sensitivity and selectivity. Chromatographic methods coupled with mass spectrometry have become the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of diflubenzuron and its metabolites in various matrices. nih.govnih.gov This method offers high sensitivity and specificity, allowing for the detection of the analyte even in complex samples. nih.gov LC-MS/MS separates compounds using liquid chromatography before they are ionized and detected by a tandem mass spectrometer. nih.gov This allows for the quantification of diflubenzuron and its metabolites with a high degree of accuracy. For instance, a method using high-performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry (HPLC-APCI-MS) has been successfully developed and validated for determining diflubenzuron in mushrooms. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for diflubenzuron analysis. nih.govrestek.com A notable challenge with GC-MS analysis of diflubenzuron is its thermal lability. The compound decomposes in the heat of the gas chromatograph, breaking into reproducible fragments: 4-chlorophenyl isocyanate, 4-chloroaniline (B138754), and 2,6-difluorobenzamide (B103285). nih.govrestek.com Analytical methods have been developed to take advantage of this reproducible fragmentation for quantification. nih.govrestek.com By monitoring these specific fragments using the selected ion monitoring (SIM) capability of the mass spectrometer, diflubenzuron can be analyzed in complex extracts, such as those from vegetation, often without the need for extensive purification or derivatization. nih.govrestek.com
Role of Diflubenzuron-d4 as an Internal Standard in Quantitative Environmental and Biological Assays
The accuracy and precision of quantitative analysis, particularly at trace levels, can be significantly affected by various factors, including sample loss during preparation and matrix effects during instrumental analysis. To compensate for these potential errors, a stable isotope-labeled internal standard is indispensable. This compound (4-chlorophenyl-d4), in which four hydrogen atoms on the 4-chlorophenyl ring are replaced with deuterium (B1214612), serves as an ideal internal standard for diflubenzuron analysis. lgcstandards.comtexilajournal.com
The use of deuterated internal standards is a well-established practice in mass spectrometry to enhance accuracy and precision. fao.org Since this compound has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. fao.org By adding a known amount of this compound to the sample at the beginning of the analytical procedure, any loss of the target analyte during sample preparation or variations in instrument response can be corrected for by measuring the ratio of the analyte to the internal standard.
Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Precision and Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides the highest level of accuracy and precision in quantitative analysis. The use of a stable isotope-labeled internal standard like this compound is fundamental to the IDMS approach.
In IDMS, a known amount of the isotopically labeled standard (the "spike") is added to the sample containing the analyte of unknown concentration. After thorough mixing and equilibration, the sample is processed and analyzed by mass spectrometry. The concentration of the analyte is then determined by measuring the altered isotopic ratio of the analyte-spike mixture.
The key advantage of IDMS is that the accuracy of the measurement is primarily dependent on the accuracy of the isotopic ratio measurement and the masses of the sample and spike, rather than on the quantitative recovery of the analyte from the sample matrix. This makes IDMS particularly robust for analyzing complex matrices where analyte loss during sample preparation is a significant concern. The use of a deuterated internal standard like desmosine-d4 has been shown to be effective in developing accurate and sensitive isotope-dilution LC-MS/MS analyses for biomarkers in biological tissues. nih.gov
Method Development and Validation for Diverse Research Matrices (e.g., soil, water, biota)
The development and validation of analytical methods for diflubenzuron are crucial to ensure the reliability of data from diverse research matrices such as soil, water, and biota. These matrices present unique challenges due to their complexity and the potential for interfering substances.
Method validation typically involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
For example, a GC-MS method using a deuterated internal standard for the analysis of diflubenzuron in vegetation samples has been developed and has demonstrated good selectivity and utility. nih.govrestek.com In another study, an HPLC-APCI-MS method for diflubenzuron in mushrooms was validated, showing a linear calibration over a range of 0.025-1.0 ng/µL and a mean recovery of 85.5% from spiked samples. shimadzu.com
The following table provides an example of method validation parameters for the analysis of diflubenzuron in a specific matrix.
| Parameter | Result |
| Linearity (Concentration Range) | 0.025 - 1.0 ng/µL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.017 mg/kg (in crop) |
| Average Recovery | 85.5% |
| Relative Standard Deviation (RSD) | 14.5% (n=56) |
| Data derived from a study on diflubenzuron in mushrooms using HPLC-APCI-MS. shimadzu.com |
Advanced Sample Preparation and Extraction Techniques for Complex Matrices
The successful analysis of diflubenzuron in complex matrices heavily relies on effective sample preparation and extraction techniques to isolate the analyte from interfering components.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method in pesticide residue analysis. lgcstandards.com This technique involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is often employed for further cleanup, using sorbents to remove interfering matrix components. The QuEChERS method has been successfully applied to the analysis of diflubenzuron and its metabolites in various food commodities. lgcstandards.com
Other extraction techniques include:
Solid-Phase Extraction (SPE): This technique is used to clean up extracts by passing them through a cartridge containing a solid adsorbent that retains either the analyte or the interfering compounds. SPE is often used after an initial solvent extraction to further purify the sample before instrumental analysis. lgcstandards.com
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.
Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently than traditional solvent extraction methods. nih.gov
The choice of sample preparation technique depends on the specific matrix and the analytical method being used. The primary goal is to achieve a clean extract with high recovery of the target analyte and its internal standard, like this compound.
Overcoming Analytical Challenges: Matrix Effects and Metabolite Interference Research
A significant challenge in the analysis of diflubenzuron, particularly with LC-MS/MS, is the phenomenon of matrix effects . Matrix effects occur when co-eluting compounds from the sample matrix either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. restek.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. fao.org Since the internal standard has virtually identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the impact of matrix effects can be effectively nullified, leading to more accurate and reliable results.
Metabolite interference can also pose a challenge in diflubenzuron analysis. Diflubenzuron can be metabolized in the environment and in organisms, leading to the formation of various degradation products. It is crucial that the analytical method can distinguish between the parent compound and its metabolites to avoid overestimation or misidentification. The high selectivity of tandem mass spectrometry (MS/MS) is instrumental in this regard. By selecting specific precursor-to-product ion transitions for both diflubenzuron and its metabolites, it is possible to quantify each compound individually without interference from the others.
In GC-MS analysis, the thermal degradation of diflubenzuron into specific fragments can also be exploited to differentiate it from its metabolites, as the metabolites may not produce the same fragmentation pattern under the same conditions. nih.govrestek.com
Environmental Fate and Transport Research
Degradation Pathways and Kinetics in Environmental Compartments
Diflubenzuron's degradation in the environment is governed by a combination of photolytic, hydrolytic, and microbial processes. inchem.orgdtic.mil The rate and dominant pathway of degradation are highly dependent on the specific environmental compartment, including factors like sunlight exposure, pH, temperature, and microbial activity. inchem.orgdtic.milnih.gov
Photolysis, or degradation by sunlight, is generally a slow process for diflubenzuron (B1670561). inchem.org In aqueous solutions, diflubenzuron is stable to unsensitized photolysis at pH 7, with one study reporting an extrapolated natural light half-life of 80 days, assuming a 12-hour light/dark cycle. usda.govepa.gov On soil surfaces, it is also relatively stable to light, with a reported half-life of 144 days. usda.gov
Research into the photodegradation of diflubenzuron has identified several photoproducts. researchgate.net Using techniques like gas chromatography-mass spectrometry (GC-MS) combined with photo-induced fluorescence (PIF), studies have detected multiple fluorescent and non-fluorescent photoproducts. researchgate.netwiley.com The primary degradation pathway involves the cleavage of the urea (B33335) bridge. dtic.mil
The hydrolytic degradation of diflubenzuron is strongly dependent on pH. usda.gov The compound is generally stable under acidic and neutral conditions but degrades more rapidly in alkaline environments. inchem.orgusda.gov Studies have shown that after four weeks in the dark at 25°C, there is minimal transformation at pH 5 and pH 7. fao.org However, at pH 9, the degradation is significantly faster. usda.govepa.govfao.org The main hydrolytic pathway involves cleavage at the ureido bridge, yielding primary metabolites. inchem.org
Table 1: pH-Dependent Hydrolysis Half-Life of Diflubenzuron
| pH Level | Half-Life (t1/2) | Conditions | Source |
|---|---|---|---|
| 5 | Stable (187 to 433 days) | Dark, 25°C | usda.govepa.govfao.org |
| 7 | Stable (117 to 247 days) | Dark, 25°C | usda.govepa.govfao.org |
| 9 | 32 to 44 days | Dark, 25°C | usda.govepa.govfao.org |
| 12 | 7.5 days | - | usda.gov |
Microbial action is the primary and most rapid route of diflubenzuron degradation in both soil and water. usda.govepa.govorst.edu The process is influenced by factors such as the size of the diflubenzuron particles, with smaller particles degrading faster. inchem.orgorst.edu The main metabolic pathway, accounting for over 90% of degradation, is hydrolysis. inchem.org This cleavage leads to the formation of two major metabolites: 4-chlorophenylurea (B1664162) (CPU) and 2,6-difluorobenzoic acid (DFBA). inchem.orgusda.gov These metabolites are further degraded over several weeks. inchem.org Free 4-chloroaniline (B138754) (PCA), a potential further breakdown product, has generally not been detected in soils. inchem.org
A variety of microorganisms, including bacteria and fungi, are capable of degrading diflubenzuron and other phenylurea compounds. mdpi.comnih.gov For instance, studies have identified species like Aspergillus versicolor, Torula rosea, and Flavobacter sp. as being active in degrading related compounds. nih.gov The degradation can occur under both aerobic and anaerobic conditions. usda.gov
The use of isotopically labeled compounds, such as Diflubenzuron-d4 (4-chlorophenyl-d4), is a cornerstone of modern pesticide research. iaea.orgnih.gov This technique, often referred to as stable isotope tracing, allows for the precise tracking of a pesticide's fate in the environment. nih.govacs.orgmdpi.com
By introducing a "heavy" version of the molecule (with deuterium (B1214612) instead of hydrogen), researchers can use sensitive analytical methods like mass spectrometry to distinguish the applied pesticide from any background presence of the same chemical. iaea.orgmdpi.com This provides an unambiguous way to follow the degradation process, identify and quantify metabolites, and construct accurate degradation pathways. iaea.orgnih.gov Tracking the isotope label provides a direct and intuitive depiction of the metabolic pathways, turning the "black box" of environmental transformation into a quantifiable model. nih.govacs.org This is particularly crucial for confirming the identity of breakdown products like 4-chlorophenylurea and 2,6-difluorobenzoic acid and understanding their subsequent fate in the ecosystem. iaea.orgnih.gov
Sorption, Desorption, and Mobility Studies in Soil and Sediment Systems
Diflubenzuron exhibits low mobility in soil and aquatic systems due to its strong tendency to adsorb to soil particles and sediment. inchem.orginchem.org This adsorption is rapid and is significantly influenced by the organic matter content of the soil; soils with higher organic matter and clay content adsorb the pesticide more strongly. inchem.orgcaliforniaagriculture.orgnih.gov
Once applied, diflubenzuron is typically immobilized in the upper layer of the soil, usually within the top 2.5 to 10 cm. inchem.orginchem.org This strong binding and low water solubility (0.08 mg/L at 25°C) mean that it is unlikely to leach into groundwater. inchem.orgusda.gov In aquatic environments, diflubenzuron rapidly partitions from the water column to the sediment, where it can persist for over 30 days along with its metabolite, 4-chlorophenylurea. inchem.org The mobility of diflubenzuron can also be influenced by the formulation additives, with some formulations showing slightly higher mobility than others. inchem.org
Table 2: Soil Sorption and Mobility of Diflubenzuron
| Parameter | Value/Observation | Source |
|---|---|---|
| Mobility in Soil | Low / Immobile | inchem.orginchem.org |
| Leaching Potential | Unlikely to leach into groundwater | usda.govepa.gov |
| Adsorption Correlation | Positively correlated with organic matter and clay content | inchem.orgcaliforniaagriculture.org |
| Typical Soil Depth | Remains in the top 2.5 - 10 cm | inchem.orginchem.org |
| Partitioning in Water | Rapidly adsorbs to sediment | inchem.org |
Persistence and Environmental Half-Life Determinations in Different Ecosystems
The persistence of diflubenzuron, often measured by its half-life (DT50), varies significantly across different environmental settings and conditions. nih.govusda.govorst.edu
In Soil: Biotic degradation is the main driver of dissipation. Under aerobic soil conditions, the half-life is short, ranging from approximately 2 to 6 days. usda.govepa.gov In anaerobic soil, the half-life is slightly longer, ranging from 2 to 14 days. usda.gov Terrestrial field dissipation studies have reported half-lives ranging from about 6 to 13 days on bare ground, though longer persistence (up to 78 days) has been observed in specific orchard environments. usda.gov
In Water: Diflubenzuron is considered non-persistent in water. inchem.orgusda.gov The dissipation half-life from the water column in field studies is typically 2 to 6 days due to rapid partitioning to sediment. usda.gov The aerobic aquatic metabolism half-life ranges from about 4 to 26 days, while the anaerobic aquatic metabolism half-life is around 34 days. usda.gov However, persistence is highly dependent on factors like pH and temperature, with some studies showing it can persist for several weeks under low pH and cooler temperatures. nih.govephemeroptera-galactica.com
Table 3: Environmental Half-Life (DT50) of Diflubenzuron
| Environment | Condition | Half-Life (t1/2) | Source |
|---|---|---|---|
| Soil | Aerobic Metabolism | 2.2 - 6.2 days | usda.govepa.gov |
| Anaerobic Metabolism | 2 - 14 days | usda.gov | |
| Terrestrial Field | 5.8 - 78 days | usda.gov | |
| Aquatic | Aquatic Field Dissipation | 2 - 6 days | usda.gov |
| Aerobic Metabolism | 3.7 - 26 days | usda.gov | |
| Anaerobic Metabolism | 34 days | usda.gov | |
| Photolysis | Aqueous (pH 7) | ~80 days | usda.govepa.gov |
Bioavailability and Biotransformation Research in Aquatic and Terrestrial Food Webs (excluding human systems)
Diflubenzuron, an insect growth regulator, demonstrates notable interactions within environmental food webs. Its bioavailability and subsequent biotransformation are influenced by its chemical properties, environmental conditions, and the physiology of the organisms involved. Research indicates that while it is relatively non-persistent in soil and water, its primary impact is on chitin-producing organisms, particularly aquatic invertebrates, which form a crucial base of many food webs. epa.govepa.gov
The bioavailability of diflubenzuron in aquatic systems is complex. The compound tends to adsorb to particulate and organic matter, which can affect its availability to organisms in the water column. ephemeroptera-galactica.com In turbid waters, a significant portion of the chemical may be bound to suspended particles, potentially reducing direct uptake by some species but increasing exposure for others, such as filter feeders or sediment-dwelling organisms. ephemeroptera-galactica.com
Bioaccumulation in Aquatic Organisms
Studies have shown that fish and other aquatic organisms can accumulate diflubenzuron from the water. nih.govcapes.gov.br However, this accumulation is generally not considered to be highly concentrated through vertebrate food chains, as the compound can be metabolized and eliminated. dtic.mil For instance, fish exposed to diflubenzuron can accumulate it in their tissues, but they also possess the ability to degrade and excrete the compound. nih.gov
Research on mosquitofish (Gambusia affinis) exposed to an initial concentration of 312 ng/mL of diflubenzuron for 28 days revealed its distribution and bioconcentration. Residues were found both on the surface of the fish and incorporated into the body tissues. At the end of the experiment, approximately 67% of the detected residue was found inside the fish body, with the remaining 33% on the surface. researchgate.net
Bioconcentration factors (BCF) reported by the U.S. Environmental Protection Agency vary by tissue type, indicating differential accumulation within the organism. The depuration rate is rapid, with a 99% decrease in accumulated residues observed during a 14-day period after exposure ends. epa.gov
Interactive Data Table: Bioaccumulation of Diflubenzuron in Fish (Note: BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water.)
| Species | Tissue | Exposure Concentration (ppb) | Exposure Duration | Bioaccumulation Factor (BCF) / Accumulation Multiple | Finding | Source |
| Various Fish Species | Fillet | Not Specified | Not Specified | 34 - 200x | Low to moderate accumulation in muscle tissue. | epa.gov |
| Various Fish Species | Whole Fish | Not Specified | Not Specified | 78 - 360x | Higher accumulation when considering the entire organism. | epa.gov |
| Various Fish Species | Viscera | Not Specified | Not Specified | 100 - 500x | Viscera shows the highest concentration of residues. | epa.gov |
| Fish (unspecified) | Tissues | 10 | 24 hours | Up to 80-fold | Rapid initial accumulation from water. | nih.gov |
| Bolti Fish (Oreochromis niloticus) | Whole Body | 2,500 | Not Specified | 76-fold | Considered a low bioaccumulation potential. | capes.gov.br |
| Bolti Fish (Oreochromis niloticus) | Whole Body | 5,000 | Not Specified | 99-fold | Accumulation increases with water concentration. | capes.gov.br |
| Mosquitofish (Gambusia affinis) | Whole Body | 312 ng/mL | 14 days | 162.7 ± 14.0 ng/fish (peak amount) | Residues on the fish surface peaked and then declined. | researchgate.net |
Biotransformation in Aquatic and Terrestrial Systems
The primary route for the breakdown of diflubenzuron in the environment is through biotic processes, with soil microbes playing a significant role. epa.govusda.gov The degradation pathways in both soil and through animal metabolism are similar, involving the cleavage of the urea bridge structure. dtic.mil
The main metabolites consistently identified in environmental fate studies include:
4-chlorophenylurea (CPU) : A major degradate in both aerobic and anaerobic soil metabolism. epa.govepa.govusda.gov
2,6-difluorobenzoic acid : Another primary metabolite formed from the cleavage of the parent compound. dtic.milusda.gov
4-chloroaniline (PCA) : A further breakdown product that is considered toxicologically significant. epa.gov
2,6-difluorobenzamide (B103285) : A minor metabolite identified in both aerobic soil studies and animal metabolism. dtic.milepa.govusda.gov
In aquatic systems, degradation is fastest under conditions of high organic content, elevated pH, and higher temperatures. dtic.mil Anaerobic aquatic metabolism studies have identified 2,6-difluorobenzoic acid and 4-chlorophenylurea as the main metabolites that accumulate in the water phase. usda.gov Research in fish has confirmed that after 24 to 48 hours of exposure, they actively degrade and eliminate diflubenzuron, with the excretory products being metabolites rather than the parent compound. nih.gov
Interactive Data Table: Major Metabolites of Diflubenzuron in Environmental Systems
| Metabolite Name | Parent Compound | System | Maximum Observed Concentration (% of Applied) | Source |
| 4-chlorophenylurea (CPU) | Diflubenzuron | Aerobic Soil | 37% | epa.gov |
| 4-chlorophenylurea (CPU) | Diflubenzuron | Anaerobic Aquatic | Accumulates in water phase | usda.gov |
| Carbon Dioxide (CO2) | Diflubenzuron | Aerobic Soil | 26.8% | epa.gov |
| 2,6-difluorobenzoic acid | Diflubenzuron | Anaerobic Aquatic | Accumulates in water phase | usda.gov |
| 2,6-difluorobenzoic acid | Diflubenzuron | Aerobic Soil | <10% | epa.gov |
| 2,6-difluorobenzamide | Diflubenzuron | Aerobic Soil | <10% | epa.gov |
| p-chloroaniline | Diflubenzuron | Aerobic Soil | <10% | epa.gov |
In terrestrial food webs, diflubenzuron applied to foliage tends to remain on leaf surfaces with minimal absorption or translocation within the plant. usda.gov This means that the primary route of exposure for terrestrial invertebrates is through direct contact or ingestion of treated foliage. The metabolism within insects and other arthropods follows the same fundamental pathway of breaking the urea bond, which is central to its mode of action as a chitin (B13524) synthesis inhibitor. dtic.mil
Ecotoxicological Research and Ecological Impact Assessment
Sensitivity and Effects on Non-Target Arthropods and Aquatic Invertebrates
Diflubenzuron's primary environmental risk is its toxicity to aquatic invertebrates. epa.gov Its unique mechanism disrupts the molting process in insects and other aquatic invertebrates by interfering with the formation of a new exoskeleton. orst.eduepa.gov This high toxicity to non-target, chitin-producing organisms is a major focus of its ecological impact assessment. beyondpesticides.org
Acute and chronic toxicity studies have demonstrated that diflubenzuron (B1670561) is highly toxic to a range of aquatic invertebrates. The water flea, Daphnia magna, a standard model organism in aquatic toxicology, has been shown to be particularly sensitive. ufpr.br Research indicates that Daphnia magna can be killed at concentrations as low as 2.0 μg/L. oup.com Studies have established it as being extremely toxic to this species. ufpr.brunirioja.es
The sensitivity to diflubenzuron varies among different species. For instance, the amphipod Hyalella azteca showed significant mortality at 2.0 μg/L, while molting and survival of the midge Tanytarsus dissimilis were affected at 4.9 μg/L. oup.com A study evaluating the side effects of a commercial formulation of diflubenzuron found significant mortality in the aquatic insect Corixa punctata and medium mortality in species such as Berosus signaticollis and Daphnia magna at concentrations of 3.9 ng/L and 16 ng/L. pje-journal.comresearchgate.net
| Organism | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|
| Daphnia magna (Water Flea) | Mortality | 2.0 | oup.com |
| Hyalella azteca (Amphipod) | Significant Mortality | 2.0 | oup.com |
| Tanytarsus dissimilis (Midge) | Affected Molting and Survival | 4.9 | oup.com |
| Cricotopus spp. (Midge) | Affected Molting and Survival | 4.9 | oup.com |
| Cricotopus spp. (Midge) | Inhibited Adult Emergence | 1.6 | oup.com |
| Clistoronia magnifica (Caddisfly) | Inhibited Adult Emergence | 0.1 | oup.com |
| Corixa punctata (Water Boatman) | Significant Mortality | 0.016 | pje-journal.comresearchgate.net |
Beyond acute mortality, sub-lethal concentrations of diflubenzuron can induce significant adverse effects on the growth, reproduction, and behavior of non-target species. Exposure to sub-lethal doses has been shown to reduce the reproductive potential of surviving adult mosquitoes (Aedes aegypti). nih.gov In the predator Podisus nigrispinus, diflubenzuron had an indirect negative effect on reproduction and population dynamics when the predator fed on treated caterpillars. researchgate.net These effects included a reduction in the intrinsic rate of population increase and the net reproductive rate. researchgate.net
Research on the mosquito Culex quinquefasciatus revealed that exposure to sub-lethal doses of diflubenzuron resulted in a significant reduction in the number of blood-fed females, leading to fewer egg rafts and a lower total number of eggs laid. nih.gov The net reproductive rate and intrinsic rate of increase were also significantly lower in the diflubenzuron-exposed group. nih.gov Furthermore, studies on Aedes aegypti have shown that sub-lethal concentrations can negatively impact longevity and body symmetry, which may have detrimental effects on their population dynamics. researchgate.net In the horn fly, Haematobia irritans, diflubenzuron has been observed to cause a significant reduction in size, reflecting physiological and morphological adjustments to a stressful environment. researchgate.net
Developmental and Morphological Disruption Research in Arthropods
As a chitin (B13524) synthesis inhibitor, diflubenzuron's primary mode of action is the disruption of the developmental process in arthropods. orst.eduredalyc.org This interference with cuticle deposition leads to significant physiological and morphological changes during insect development. researchgate.net The inability to form a proper exoskeleton results in mortality, especially during molting. beyondpesticides.org
Studies on various arthropods have detailed these morphological disruptions. In Artemia salina, diflubenzuron was found to induce changes in morphological parameters. redalyc.org Research on the mosquito Anopheles darlingi documented specific alterations, such as tissue extravasation and elongation of the cervix in larvae exposed to the insecticide. researchgate.net Similarly, in Aedes aegypti larvae, exposure led to an incapacity to complete the molt, fragmentation of the old cuticle, and deformation of caudal structures. researchgate.net Ultrastructural analysis revealed breaking zones in the cuticle and separation of the cuticle from the epidermis. researchgate.net Other research on insect growth regulators has shown effects on the formation and development of the reproductive systems in certain insect species. semanticscholar.org
Impact on Ecosystem Structure and Function: Population and Community Level Studies
The application of diflubenzuron can have cascading effects on ecosystem structure and function, extending beyond the direct impact on individual organisms. ceon.rs By affecting sensitive invertebrate populations, diflubenzuron can alter community composition and trophic interactions. usgs.gov
Mesocosm studies have provided valuable insights into these ecosystem-level impacts. In experimental aquatic mesocosms, both monthly and biweekly treatments with diflubenzuron led to a fivefold reduction in the total numbers and a twofold reduction in the species richness of zooplankton within four weeks. usgs.gov Sensitive groups included Cladocerans, Copepods, and Rotifers. usgs.gov The reduction in invertebrate grazers led to indirect effects, such as an increase in algal biomass. usgs.gov This shift in the primary consumer level also had consequences for higher trophic levels, with a 50% reduction in the biomass and individual weight of juvenile bluegill sunfish due to the decreased availability of invertebrate food sources. usgs.gov The species richness of emergent insects was also reduced. usgs.gov Insecticides, in general, can increase the primary production of phytoplankton and respiration through top-down effects on zooplankton composition and abundance. nih.gov
Ecotoxicological Risk Assessment Methodologies for Environmental Compartments (excluding human health)
Ecotoxicological risk assessment for diflubenzuron in environmental compartments involves a tiered approach that integrates data on its environmental fate, exposure, and toxicity to non-target organisms. epa.gov A key component of this assessment is the comparison of estimated environmental concentrations (EECs) with toxicological endpoints to determine risk quotients (RQs). epa.gov
Levels of Concern (LOCs) are used as thresholds to indicate potential risk. For diflubenzuron, acute and chronic LOCs have been exceeded for freshwater, estuarine, and marine aquatic invertebrates in risk assessments for its use on various crops and in forestry. epa.gov The risk assessment process considers the chemical's persistence and degradation in different environmental media. Diflubenzuron is generally non-persistent in soil, with biodegradation being the major route of dissipation. In water, its degradation is pH-dependent, being more rapid in alkaline conditions. beyondpesticides.org The bioavailability of the insecticide can also be significantly reduced by the presence of sediment in the water. ufpr.brunirioja.es Ecological models are often employed to estimate exposure and subsequent effects, especially for chemicals and species with limited data. epa.gov
Biomarker Discovery for Environmental Exposure and Effect Assessment
Biomarkers are crucial tools in ecotoxicology for assessing the exposure of organisms to contaminants and for evaluating the resulting biological effects. nih.gov They can provide early warning signals of potential harm at the individual, population, and community levels. conicet.gov.ar For diflubenzuron, biomarker discovery efforts are logically focused on its specific mode of action: the inhibition of chitin synthesis.
Research has identified chitobiase, an enzyme involved in the chitin degradation pathway, as a sensitive indicator of diflubenzuron exposure in the atyid shrimp Neocaridina palmata. researchgate.net The activity and immune-reactive content of chitobiase were affected at very low concentrations of the insecticide, suggesting its potential as a specific and sensitive biomarker for assessing environmental exposure and effects. researchgate.net The use of a battery of biomarkers at different levels of biological organization—from biochemical (e.g., oxidative stress enzymes) to genetic (e.g., DNA damage)—can provide a more comprehensive assessment of the ecotoxicological impact of substances like diflubenzuron. conicet.gov.ar
Biochemical and Molecular Mechanism of Action Research
Chitin (B13524) Biosynthesis Inhibition: Specific Target Enzyme Research (e.g., Chitin Synthase)
The primary mode of action of diflubenzuron (B1670561) is the inhibition of chitin synthesis, a critical process for the development and survival of arthropods. beyondpesticides.org This inhibition specifically targets the enzyme chitin synthase (CHS), which is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. researchgate.netnih.gov Research has identified chitin synthase 1 (CHS1), an enzyme crucial for the formation of the insect cuticle, as a primary target of diflubenzuron. researchgate.net The disruption of CHS1 activity leads to an improperly formed exoskeleton, rendering the organism unable to withstand the physical stresses of molting, which ultimately results in death. researchgate.net While the exact mechanism of action has been a subject of research for decades, it is widely accepted that diflubenzuron interferes with the final stages of chitin polymerization and deposition. usda.gov
In Vitro and In Vivo Enzyme Activity Modulation Studies
Both in vitro and in vivo studies have been conducted to understand the modulatory effects of diflubenzuron on chitin synthase activity. In vitro studies using enzyme preparations from various insects have demonstrated the inhibitory effect of diflubenzuron on chitin synthase. For instance, research on the African malaria mosquito, Anopheles gambiae, has focused on characterizing the enzymatic and inhibitory properties of its chitin synthase. nih.gov However, some studies suggest that diflubenzuron may not directly inhibit the catalytic activity of purified CHS, indicating a more complex mechanism of action possibly involving other cellular components or processes. nih.gov
In vivo studies have provided compelling evidence of diflubenzuron's impact on chitin synthesis. In the model beetle species Tribolium castaneum, larvae treated with diflubenzuron exhibited a significant reduction in whole-body chitin content. nih.gov Similarly, a study on the soybean aphid, Aphis glycines, showed that nymphs feeding on leaves treated with diflubenzuron suffered significantly higher mortality due to the disruption of chitin synthesis. nih.gov
**Table 1: Effect of Diflubenzuron on Chitin Content in *Tribolium castaneum***
| Treatment Group | Mean Chitin Content (nmole GlcNAc per larva) |
|---|---|
| Control | ~150 |
| Diflubenzuron-treated | ~70 |
Data sourced from a genomic and proteomic study on the effects of diflubenzuron. nih.gov
Molecular Interactions and Binding Affinity Research
The molecular interactions between diflubenzuron and chitin synthase have been a focal point of research to understand its inhibitory action and the basis of resistance. It is proposed that diflubenzuron interacts with a specific binding site on the CHS1 enzyme. researchgate.netplos.org Resistance to diflubenzuron in several insect species, including the common house mosquito Culex pipiens, has been linked to point mutations in the chs1 gene. plos.orgmdpi.com Specifically, mutations at the isoleucine residue at position 1043 (e.g., I1043L, I1043M, I1043F) have been shown to confer high levels of resistance, suggesting this residue is critical for the binding of diflubenzuron. plos.orgresearchgate.net These findings strongly support the hypothesis that CHS1 is the direct target of diflubenzuron, although the precise nature of the binding and the subsequent conformational changes that lead to inhibition are still under investigation. Some research has also explored the possibility of diflubenzuron targeting the sulfonylurea receptor (SUR), given its structural similarities to sulfonylureas, which could indirectly affect chitin synthesis. nih.govbiorxiv.org
Hormonal Interference: Research on Ecdysteroid Regulation Pathways
**Table 2: Observed Effects of Diflubenzuron on Ecdysteroid Titers in *Tenebrio molitor***
| Developmental Stage | Treatment | Effect on Ecdysteroid Peak | Reference |
|---|---|---|---|
| Pupa | Diflubenzuron | Prevents increase in ecdysteroid levels | tandfonline.com |
| Larval-Pupal | Diflubenzuron | No effect on first peak; significant reduction and delay of the second peak | nih.gov |
Gene Expression Profiling and Proteomic Research in Target Organisms
Genomic and proteomic approaches have provided a broader understanding of the molecular responses of arthropods to diflubenzuron exposure. A comprehensive study on Tribolium castaneum revealed that while the expression levels of genes encoding chitin synthases and other enzymes involved in chitin metabolism were surprisingly unaffected, a significant number of genes encoding cuticle proteins were either up- or down-regulated. nih.govnih.gov This suggests that the cell attempts to compensate for the lack of chitin by altering the proteinaceous components of the cuticle. The same study identified the upregulation of UDP-N-acetylglucosamine pyrophosphorylase, an enzyme involved in the synthesis of the chitin precursor UDP-N-acetylglucosamine, through proteomic analysis. nih.gov
In contrast, other studies have observed changes in the expression of the chitin synthase gene itself. In Anopheles quadrimaculatus larvae exposed to diflubenzuron, an increase in the mRNA levels of CHS1 was observed, which was associated with decreased chitin synthesis. usda.gov Similarly, nymphs of the soybean aphid, Aphis glycines, showed a slight increase in the expression of the CHS gene when fed on diflubenzuron-treated leaves. nih.gov These findings may indicate a feedback mechanism where the cell attempts to overcome the enzymatic inhibition by increasing the transcription of the target enzyme.
Cellular and Subcellular Effects on Cuticle Formation and Molting Processes
The biochemical and molecular disruptions caused by diflubenzuron manifest as profound cellular and subcellular defects in the formation of the cuticle. Electron microscopy studies of Tribolium castaneum larvae treated with diflubenzuron revealed major structural changes in the cuticle. nih.govnih.gov The most notable effect was the loss of the normal lamellate (layered) structure of the procuticle. nih.govnih.gov This improperly formed cuticle is unable to provide the necessary structural support for the insect, leading to a failure of ecdysis (the shedding of the old cuticle). researchgate.net The inability to molt correctly is the ultimate cause of mortality in insects exposed to diflubenzuron. These structural alterations are a direct consequence of the reduced chitin content in the cuticle, confirming that the primary mode of action is the inhibition of chitin biosynthesis. nih.gov
Comparative Mechanistic Studies Across Diverse Arthropod Taxa
The effects of diflubenzuron have been studied across a range of arthropod taxa, revealing both conserved and potentially divergent aspects of its mechanism of action. The primary effect of chitin synthesis inhibition is consistent across susceptible insects, including species from the orders Coleoptera (Tenebrio molitor, Tribolium castaneum), Diptera (Anopheles spp., Culex pipiens, Musca domestica), Lepidoptera, and Hemiptera (Aphis glycines). nih.govnih.govtandfonline.comnih.govnih.govplos.org In all these cases, the disruption of molting is the key lethal effect.
Studies have also extended to non-insect arthropods, such as crustaceans. For example, diflubenzuron has been shown to be toxic to the cladoceran Daphnia magna and can induce a significant decrease in the amount of cuticular chitin in shrimp. pje-journal.com This demonstrates that the fundamental reliance on chitin for exoskeleton formation makes a wide array of arthropods susceptible to this compound. However, the sensitivity to diflubenzuron can vary between species, which may be due to differences in uptake, metabolism, or target site affinity. pje-journal.com For instance, comparative studies on termites have shown that diflubenzuron has varying levels of efficacy against different species. researchgate.net The development of resistance, primarily through mutations in the chitin synthase gene, has been documented in several insect groups, highlighting a common evolutionary response to selection pressure from this insecticide. plos.orgmdpi.com
Resistance Evolution and Management Research
Mechanisms of Resistance Development in Target Pest Populations
Pest populations have evolved several distinct mechanisms to counteract the effects of diflubenzuron (B1670561). These adaptations can be broadly categorized into target-site insensitivity, enhanced metabolic detoxification, and reduced insecticide penetration through the cuticle.
The primary mechanism of high-level resistance to diflubenzuron involves genetic modifications at the site of action, the chitin (B13524) synthase 1 (chs1) gene. Specific point mutations at amino acid position 1043 are strongly associated with resistance. mdpi.complos.orgresearchgate.net These mutations alter the protein structure, presumably reducing the binding affinity of diflubenzuron to the enzyme, thereby rendering the insecticide ineffective.
Three key mutations have been identified and functionally validated in various pest species, most notably the mosquito Culex pipiens:
I1043M (Isoleucine → Methionine): This mutation is linked to extremely high levels of resistance. mdpi.complos.org Genome editing studies in Drosophila melanogaster confirmed that this substitution can confer a resistance ratio greater than 15,000-fold. plos.org This allele has a wide geographic distribution. researchgate.net
I1043L (Isoleucine → Leucine): This mutation also confers resistance, although typically at a lower level than I1043M, with a resistance ratio of over 20-fold. mdpi.complos.org
I1043F (Isoleucine → Phenylalanine): Initially identified in agricultural pests, this mutation has also been found in Cx. pipiens and is associated with striking resistance levels, similar to I1043M (>15,000-fold). plos.orgnih.gov
The co-occurrence of these different resistance alleles has been observed in several mosquito populations, indicating complex evolutionary responses to insecticide pressure. plos.org
Table 1: Chitin Synthase (chs1) Gene Mutations Conferring Diflubenzuron Resistance
| Mutation | Amino Acid Change | Pest Species Example | Associated Resistance Level (Ratio) | Source(s) |
| I1043M | Isoleucine to Methionine | Culex pipiens | >15,000-fold | mdpi.complos.org |
| I1043L | Isoleucine to Leucine (B10760876) | Culex pipiens | >20-fold | mdpi.complos.org |
| I1043F | Isoleucine to Phenylalanine | Culex pipiens, Plutella xylostella | >15,000-fold | plos.orgnih.gov |
Metabolic resistance occurs when insects exhibit an enhanced ability to detoxify and eliminate insecticides. This is often achieved through the overexpression of genes encoding detoxifying enzymes. While target-site mutations are the most prominent mechanism for high-level diflubenzuron resistance, metabolic pathways can also contribute.
Glutathione S-Transferases (GSTs): While heavily implicated in resistance to other insecticide classes, the specific role of GSTs in diflubenzuron resistance is less defined. nih.gov However, they are a key component of the insect's general detoxification system and could play a supporting role.
ABC Transporters: ATP-binding cassette (ABC) transporters are transmembrane proteins that actively pump xenobiotics, including insecticides, out of cells, reducing their intracellular concentration. plos.org Overexpression of ABC transporter genes, such as ABCB4, has been linked to insecticide resistance in Aedes aegypti, and it is plausible they contribute to a multi-faceted defense against compounds like diflubenzuron. researchgate.netnih.gov
A thicker or chemically altered cuticle can act as a physical barrier, slowing the penetration of insecticides into the insect's body. This mechanism has been specifically identified in diflubenzuron-resistant mosquitoes. A study of a Culex pipiens strain homozygous for the I1043M resistance mutation revealed significant cuticular modifications compared to a susceptible strain. mdpi.comresearchgate.netnih.gov
Key findings include:
Enhanced Cuticle Thickness: The resistant mosquitoes exhibited a significantly thicker cuticle at all life stages tested (larva, pupa, and adult). nih.gov The increase in thickness ranged from 14% in male adults to a striking 41% in larvae. nih.gov
Increased Chitin Content: Along with being thicker, the cuticle of resistant larvae was found to have a higher chitin content. researchgate.netnih.gov
Constitutive Over-expression of chs1: The same resistant strain also showed an 11-fold constitutive over-expression of the chitin synthase gene (chs1). researchgate.netnih.gov This suggests that the genetic machinery for chitin production is permanently upregulated, contributing to the thicker, more chitin-rich cuticle that enhances the resistance phenotype. nih.gov
Table 2: Cuticle Thickness Increase in Diflubenzuron-Resistant Culex pipiens (I1043M Strain)
| Life Stage | Percentage Increase in Cuticle Thickness Compared to Susceptible Strain | Source(s) |
| Larva | 41% | nih.gov |
| Pupa | 21% | nih.gov |
| Adult Male | 14% | nih.gov |
| Adult Female | 23% | nih.gov |
Genetic Basis of Resistance and Inheritance Patterns
The genetic foundation of diflubenzuron resistance is often complex and can involve more than a single gene. In the Australian sheep blowfly, Lucilia cuprina, resistance is considered polygenic, involving multiple genes located on at least two different chromosomes (IV and VI). nih.govunimelb.edu.au
Studies on the inheritance of this trait in L. cuprina revealed:
Codominant or Incompletely Recessive Inheritance: The expression of resistance in offspring (F1 generation) was intermediate between the susceptible and resistant parents. nih.gov
Maternal Influence: Crosses between resistant females and susceptible males produced progeny with higher resistance levels than the reciprocal cross (resistant males x susceptible females), indicating a maternal effect on the inheritance of resistance. nih.gov This maternal influence, however, was not found to be linked to a major sex-linked gene. nih.gov
The realized heritability (h²), a measure of the potential for resistance to evolve, was estimated to be low (0.08) for diflubenzuron resistance in the housefly, Musca domestica. plos.orgnih.gov A low h² value suggests that while resistance can develop, its progression may be slower compared to traits with higher heritability, as it indicates a smaller proportion of the phenotypic variation is due to genetic factors. plos.orgresearchgate.net
Cross-Resistance Patterns with Other Insecticides and Related Compounds
Cross-resistance, where resistance to one insecticide confers resistance to another, is a critical consideration for resistance management. For diflubenzuron, the patterns are variable.
A comprehensive study on a diflubenzuron-selected strain of Musca domestica (Diflu-SEL) showed either no or very low levels of cross-resistance to a panel of 14 other insecticides from different chemical classes, including other insect growth regulators (IGRs), organophosphates, and pyrethroids. plos.orgnih.gov This finding is advantageous for management, as it suggests that insecticides like pyriproxyfen, methoxyfenozide, malathion, and various pyrethroids could be used in rotation with diflubenzuron to control resistant populations. plos.orgnih.gov
However, other studies have reported cross-resistance. In some housefly strains, resistance to organophosphates or DDT was linked to cross-resistance to diflubenzuron. capes.gov.br Similarly, a diflubenzuron-resistant strain of the cotton leafworm, Spodoptera littoralis, also showed resistance to other insecticides. scilit.com In Brazil, Aedes aegypti populations with high resistance to the organophosphate temephos (B1682015) remained susceptible to diflubenzuron, indicating an absence of cross-resistance between these two compounds in those populations. nih.gov
Table 3: Cross-Resistance Profile of a Diflubenzuron-Selected Musca domestica Strain (Diflu-SEL)
| Insecticide | Chemical Class | Cross-Resistance Ratio (CRR) | Interpretation | Source(s) |
| Triflumuron | Benzoylurea (B1208200) (IGR) | 4.30 | Very Low | plos.org |
| Cyromazine | Triazine (IGR) | 2.50 | Very Low | plos.org |
| Pyriproxyfen | Juvenile Hormone Analog (IGR) | 1.00 | None | plos.org |
| Methoxyfenozide | Diacylhydrazine (IGR) | 1.00 | None | plos.org |
| Chlorpyrifos | Organophosphate | 2.30 | Very Low | plos.org |
| Fenitrothion | Organophosphate | 2.70 | Very Low | plos.org |
| Malathion | Organophosphate | 1.00 | None | plos.org |
| Alpha-cypermethrin | Pyrethroid | 1.00 | None | plos.org |
| Bifenthrin | Pyrethroid | 1.00 | None | plos.org |
| Deltamethrin | Pyrethroid | 1.00 | None | plos.org |
CRR values are relative to a field population. A value ≤1 indicates no cross-resistance.
Population Dynamics of Resistance Development and Spread
The development of resistance in a population is a dynamic process influenced by selection pressure, genetic factors, and population movement. Laboratory selection experiments with Musca domestica demonstrated that continuous exposure to diflubenzuron can lead to a dramatic increase in resistance. In one study, the resistance ratio increased from 30-fold to 182-fold over 20 generations of selection. plos.orgnih.gov Projections based on the low heritability (h²=0.08) and other parameters estimated that it would take between 9 and 45 generations to achieve a tenfold increase in the lethal concentration (LC50), depending on the selection intensity. plos.orgnih.gov
In the field, the spread of diflubenzuron resistance can be highly localized. Monitoring of Culex pipiens populations in Northern Italy revealed that resistance mutations were widespread but had a focal distribution. zanzaratigreonline.itnih.gov Allele frequencies for resistance were low or absent in western provinces but increased significantly towards the eastern provinces, where they exceeded 70%. zanzaratigreonline.it This geographic pattern was linked to the history of insecticide use, suggesting that intense local selection pressure from both agricultural and public health applications drove the high frequency of resistance. nih.gov
Further studies have documented the spread of these resistance alleles across the Mediterranean basin, with mutations found in France, Turkey, and Cyprus. plos.orgnih.gov Phylogenetic analysis suggests that these resistance mutations have emerged independently multiple times in different geographic locations, highlighting the strong convergent evolution occurring in response to the widespread use of diflubenzuron. nih.gov
Research on Resistance Monitoring and Sustainable Management Strategies
The emergence of insecticide resistance is a significant challenge in pest control, necessitating robust monitoring and sustainable management practices. Research into Diflubenzuron resistance focuses on understanding the underlying mechanisms, tracking the prevalence of resistant populations, and developing strategies to mitigate its spread and impact.
Resistance Monitoring
Effective resistance management is fundamentally reliant on timely and accurate monitoring. Research has led to the development of various techniques to detect and quantify Diflubenzuron resistance in insect populations.
Molecular Monitoring: The primary mechanism of high-level resistance to Diflubenzuron in several key vector species, such as the mosquito Culex pipiens, has been linked to specific point mutations in the chitin synthase 1 gene (chs-1). researchgate.netmdpi.com Research has identified non-synonymous mutations at the I1043 codon of this gene, where isoleucine is replaced by leucine (I1043L), methionine (I1043M), or phenylalanine (I1043F). researchgate.netnih.gov These mutations are strongly associated with significant resistance levels. mdpi.com Consequently, molecular diagnostic assays, such as PCR-RFLP and allele-specific PCR, have been developed to rapidly screen individual insects for the presence of these resistance alleles. researchgate.net This molecular surveillance allows for the tracking of the frequency and geographical distribution of resistance. For instance, studies have documented the presence and spread of these mutations in Cx. pipiens populations across the Mediterranean basin, including Italy, Turkey, and Cyprus. mdpi.comnih.govnih.govnih.gov The detection of the I1043F allele in Cyprus, with a genetic background different from those in Italy and Turkey, suggests multiple independent origins of resistance, highlighting the evolutionary adaptability of pest populations under selection pressure. mdpi.comnih.gov
Biochemical Assays: Beyond target-site mutations, metabolic resistance is another mechanism that can contribute to reduced susceptibility to Diflubenzuron. This involves the enhanced detoxification of the insecticide by enzymes. Comparative transcriptomics between resistant and susceptible Cx. pipiens strains revealed the upregulation of numerous genes associated with insecticide resistance, including cytochrome P450s, glutathione-S-transferases (GSTs), and cuticular proteins. nih.gov Biochemical assays can measure the activity levels of these enzyme families (e.g., esterases, GSTs) in field-collected populations to identify potential metabolic resistance. nih.govchowyang.com Increased activity of these enzymes compared to a susceptible baseline strain can indicate a metabolic component to the resistance profile. nih.govchowyang.com
Bioassays and Risk Assessment: Laboratory bioassays remain a fundamental tool for resistance monitoring. These tests typically involve exposing larvae to varying concentrations of the insecticide to determine the median lethal concentration (LC50). The resistance ratio (RR) is then calculated by comparing the LC50 of a field population to that of a known susceptible strain. nih.govnih.gov Furthermore, laboratory selection experiments are conducted to assess the risk of resistance development. In one such study on the house fly, Musca domestica, a strain was continuously selected with Diflubenzuron for 20 generations. nih.gov This research provides valuable data on how quickly resistance can evolve under constant pressure and helps in calculating the realized heritability (h²) of resistance, a key parameter for predicting the rate of resistance evolution in the field. nih.gov
Interactive Data Table 1: Documented chs-1 Gene Mutations Conferring Diflubenzuron Resistance in Culex pipiens (Users can sort and filter the data by clicking on the headers)
| Mutation | Amino Acid Change | Affected Gene | Documented Locations | References |
|---|---|---|---|---|
| I1043L | Isoleucine → Leucine | Chitin Synthase 1 (chs-1) | Italy, Turkey | mdpi.comnih.govnih.gov |
| I1043M | Isoleucine → Methionine | Chitin Synthase 1 (chs-1) | Italy, Turkey | mdpi.comnih.govnih.gov |
| I1043F | Isoleucine → Phenylalanine | Chitin Synthase 1 (chs-1) | Italy, Cyprus, France | mdpi.comnih.gov |
Interactive Data Table 2: Results of a Laboratory Selection Study for Diflubenzuron Resistance in Musca domestica (Users can sort and filter the data by clicking on the headers)
| Generation | Resistance Ratio (RR) | Realized Heritability (h²) | References |
|---|---|---|---|
| G5 | 30.33 | 0.08 | nih.govnih.gov |
| G24 | 182.33 |
Sustainable Management Strategies
The goal of sustainable resistance management is to preserve the efficacy of available insecticides for as long as possible. This involves implementing strategies that reduce the selection pressure on pest populations.
Insecticide Rotation and Mosaics: A cornerstone of resistance management is the rotation of insecticides with different modes of action (MoA). researchgate.net Continuous use of a single insecticide class selects for individuals with resistance mechanisms specific to that MoA. By alternating between different chemical groups, the selection pressure is varied, which can delay the evolution of resistance. Research on a Diflubenzuron-selected strain of M. domestica showed either no or very low cross-resistance to fourteen other insecticides from different classes, including other insect growth regulators, organophosphates, and pyrethroids. nih.govnih.gov This finding supports the viability of using these other insecticides in a rotational program with Diflubenzuron to manage resistance. nih.gov
Informed Application Strategies: Knowledge of resistance mechanisms and population dynamics can inform more strategic insecticide applications. For example, using synergists that inhibit specific detoxification enzymes (like piperonyl butoxide for P450s) can sometimes help overcome metabolic resistance. chowyang.comresearchgate.net Additionally, strategies such as targeting the most vulnerable life stages or using high-dose applications designed to kill heterozygous resistant individuals can be employed, although these must be carefully considered to avoid exacerbating selection. researchgate.net The development of diagnostic molecular markers is crucial for these strategies, as they allow for the rapid detection of resistance, facilitating timely and informed management decisions. plos.org
Environmental Metabolism and Metabolite Research
Identification and Structural Elucidation of Major Environmental Metabolites
The primary degradation of diflubenzuron (B1670561) in the environment involves the cleavage of the ureido bridge, leading to the formation of two major metabolites: 4-chlorophenylurea (B1664162) (CPU) and 2,6-difluorobenzoic acid (DFBA). agropages.comusda.gov The formation of these compounds is a key step in the environmental breakdown of the parent insecticide.
In soil, these two compounds are considered the principal degradation products. agropages.com Under certain conditions, further degradation can occur. For instance, 4-chlorophenylurea can be metabolized to 4-chloroaniline (B138754) (PCA). usda.gov Additionally, 2,6-difluorobenzamide (B103285) (DFBAM) has been identified as a minor metabolite. inchem.orgepa.gov
The structural elucidation of these metabolites is confirmed through advanced analytical techniques. Mass spectrometry (MS) is pivotal for determining the molecular formula of diflubenzuron and its breakdown products. jeol.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely used for both identification and quantification. acs.orgnih.govnih.gov For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the chemical structure, including the connectivity of atoms such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. jeol.com
Here is a summary of the major environmental metabolites of diflubenzuron:
| Metabolite Name | Chemical Formula | Common Abbreviation | Formation Context |
| 4-chlorophenylurea | C₇H₇ClN₂O | CPU | Primary metabolite in soil and water. agropages.comusda.gov |
| 2,6-difluorobenzoic acid | C₇H₄F₂O₂ | DFBA | Primary metabolite in soil and water. agropages.comusda.gov |
| 4-chloroaniline | C₆H₆ClN | PCA | Further degradation product of CPU. usda.govepa.gov |
| 2,6-difluorobenzamide | C₇H₅F₂NO | DFBAM | Minor metabolite. inchem.orgepa.gov |
Advanced Analytical Approaches for Metabolite Profiling using Deuterated Standards
The accurate detection and quantification of diflubenzuron and its metabolites in complex environmental samples necessitate sophisticated analytical methods. The use of deuterated internal standards, such as Diflubenzuron-d4 (4-chlorophenyl-d4), is a cornerstone of modern analytical strategies, particularly in mass spectrometry-based techniques. fao.org
Isotope dilution mass spectrometry, which employs these labeled standards, is a powerful tool for quantitative analysis. hh-ra.org By introducing a known amount of the deuterated standard into a sample, analysts can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Gas Chromatography-Mass Spectrometry (GC-MS): A notable application involves the use of GC-MS for the analysis of diflubenzuron. fao.org Interestingly, diflubenzuron thermally decomposes in the gas chromatograph into reproducible fragments, including 4-chlorophenyl isocyanate and 2,6-difluorobenzamide. fao.org By using deuterated diflubenzuron as an internal standard and monitoring specific ions (Selected Ion Monitoring), diflubenzuron can be analyzed in complex matrices without extensive cleanup or derivatization. fao.org This approach leverages the predictable fragmentation and the distinct mass of the deuterated standard for reliable quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique for analyzing diflubenzuron and its metabolites. nih.gov This method is particularly well-suited for non-volatile and thermally labile compounds. The use of isotopically labeled internal standards, such as ¹³C-labeled diflubenzuron, has been shown to produce high accuracy and precision in the analysis of blood matrices. nih.gov Similar principles apply to the use of this compound for environmental samples, where the deuterated standard co-elutes with the unlabeled analyte but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification even at low concentrations.
The benefits of using deuterated standards like this compound include:
Improved Accuracy and Precision: Compensates for matrix effects and variations during sample processing. hh-ra.org
Enhanced Specificity: The distinct mass-to-charge ratio of the deuterated standard provides high confidence in identification. fao.org
Simplified Sample Preparation: In some cases, the robustness of the method allows for less rigorous sample cleanup. fao.org
Ecological Fate and Activity of Key Metabolites in Environmental Contexts
The environmental behavior and potential biological activity of diflubenzuron's primary metabolites, 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA), are of significant interest.
4-chlorophenylurea (CPU):
Persistence and Mobility: CPU is a major degradation product in soil and can persist in aquatic sediments for extended periods. inchem.orgepa.gov Its mobility and potential to contaminate groundwater are areas of ongoing evaluation. epa.gov
Further Degradation: CPU can be further degraded to 4-chloroaniline (PCA), a compound of toxicological significance. usda.govepa.gov
2,6-difluorobenzoic acid (DFBA):
Formation: DFBA is formed through the cleavage of the urea (B33335) bridge in diflubenzuron. agropages.comusda.gov It is also a metabolite of other benzoylurea (B1208200) insecticides. nih.gov
Environmental Presence: It has been detected in the urine of individuals occupationally exposed to diflubenzuron, making it a useful biomarker for exposure. uzh.ch
Toxicity: While diflubenzuron is known to be highly toxic to aquatic invertebrates, the specific ecotoxicity of DFBA is considered separately. epa.govambeed.com It is generally considered to be of lower direct toxicity to many organisms compared to the parent compound.
The ecological fate of these metabolites is an integral part of the environmental risk assessment for diflubenzuron. The persistence of CPU in sediment and the potential for the formation of PCA are key considerations. usda.govinchem.org
A summary of the ecological profile of the key metabolites is presented below:
| Metabolite | Environmental Compartment | Persistence | Potential Activity/Concern |
| 4-chlorophenylurea | Soil, Aquatic Sediment | Can persist for >30 days in sediment. inchem.org | Further degrades to 4-chloroaniline (PCA). usda.gov |
| 2,6-difluorobenzoic acid | Soil, Water | Generally less persistent than CPU. | Used as a biomarker for exposure. uzh.ch |
Advanced Research Applications of Diflubenzuron D4 4 Chlorophenyl D4
Tracing Environmental Transport and Distribution Processes using Stable Isotopes
The use of stable isotope-labeled compounds like Diflubenzuron-d4 represents a powerful technique for tracing the environmental transport and distribution of pesticides. This compound, being the deuterium-labeled form of Diflubenzuron (B1670561), serves as an ideal tracer for these studies. medchemexpress.com By introducing a known quantity of the labeled compound into a specific environment, researchers can track its movement through various environmental compartments, including soil, water, and sediment.
The core principle lies in the ability to distinguish the labeled compound from its naturally occurring, unlabeled counterpart using mass spectrometry. This allows for the precise tracking of the pesticide's fate, unconfounded by pre-existing environmental concentrations. The degradation of diflubenzuron in the environment is influenced by factors such as soil particle size, pH, and microbial activity, breaking down into primary products like 2,6-difluorobenzoic acid and 4-chlorophenylurea (B1664162). dtic.milusgs.gov Studies using labeled isotopes can elucidate these degradation pathways and rates under real-world conditions. For instance, the half-life of diflubenzuron in soil can range from a few days to several months. beyondpesticides.org
Furthermore, methodologies like Compound-Specific Isotope Analysis (CSIA) can be employed. While not directly studying this compound, research on other pesticides has demonstrated that CSIA can provide detailed insights into transformation processes by analyzing changes in the isotope ratios of the compound. nih.gov This approach allows scientists to differentiate between the formation of a metabolite and its subsequent degradation, offering a more nuanced understanding of the pesticide's environmental behavior. nih.gov The stability of diflubenzuron on leaf surfaces versus its degradation in soil and water highlights the varied transport and persistence mechanisms that can be investigated using labeled tracers. beyondpesticides.org
Application in Isotope Dilution Mass Spectrometry for High-Precision Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving high-precision and accurate quantification of chemical compounds in complex matrices. nih.govnih.gov this compound is essential to this technique, serving as an ideal internal standard for the quantification of diflubenzuron. The methodology involves adding a known amount of the isotopically labeled standard (this compound) to a sample prior to extraction and analysis.
Because the labeled standard is chemically identical to the target analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the natural analyte to that of the labeled standard, highly accurate and precise concentrations can be determined, effectively correcting for matrix effects and procedural inconsistencies. nih.govnih.gov This method is particularly crucial for regulatory compliance and food safety, where accurate determination of pesticide residues is paramount. nih.gov
Analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly used for this purpose. nih.govdiva-portal.org The validation of an IDMS method involves a rigorous assessment of its performance characteristics.
Table 1: Representative Performance Characteristics of an Isotope Dilution LC-MS/MS Method Data is representative of typical IDMS method validation parameters as described in the literature. nih.govnih.gov
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration and the instrument's response across a specific range. |
| Intra-day Precision (%RSD) | ≤ 7.6% | Measures the consistency of results within the same day for the same sample. |
| Inter-day Precision (%RSD) | ≤ 12.7% | Measures the consistency of results over different days. |
| Accuracy (Bias) | -2.2% to 0.5% | Represents the closeness of the measured value to the true value. |
| Recovery | 90.9% - 110% | The percentage of the analyte recovered during the sample preparation process. |
| Limit of Quantification (LOQ) | 20 pg/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
Investigating Biochemical Pathways and Metabolic Fluxes in Non-Human Systems
This compound is a valuable tool for investigating the biochemical pathways and metabolic processes of its parent compound in various non-human biological systems. medchemexpress.com The primary mode of action for diflubenzuron is the inhibition of chitin (B13524) synthesis, which disrupts the molting process in insects and crustaceans, leading to mortality. medchemexpress.compje-journal.comnih.gov Using a deuterated tracer like this compound allows researchers to follow the uptake, distribution, and metabolic transformation of the compound within an organism.
Studies have shown that diflubenzuron can significantly reduce the amount of chitin in the cuticle of crustaceans like the shrimp Penaeus kerathurus. nih.gov It also causes histopathological changes in the cuticle-secreting epidermal cells of barnacles. nih.gov By using this compound, scientists can precisely trace how the compound reaches these target tissues and interacts with the enzymatic pathways responsible for chitin production.
Metabolism studies in various animals have identified two primary transformation routes: hydroxylation of the phenyl groups and cleavage of the urea (B33335) bridge. fao.org The use of a labeled compound helps in the unambiguous identification and quantification of metabolites. Furthermore, deuterium (B1214612) labeling can be used to study kinetic isotope effects (KIEs), where the heavier isotope can slightly alter the rate of metabolic reactions. nih.gov This can provide deeper insights into enzyme mechanisms and metabolic fluxes, revealing the precise steps at which the molecule is processed and the rate at which these processes occur. nih.gov
Utilization in Pharmacokinetic and Pharmacodynamic Studies in Animal Models (excluding human)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding a compound's behavior in a biological system. While many historical studies have used radiolabeled ([14C]) diflubenzuron, the principles and applications are directly transferable to stable isotope-labeled versions like this compound. fao.orgnih.govnih.gov These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound.
For example, pharmacokinetic studies in different breeds of chickens have been conducted to understand residue levels in eggs. These studies revealed differences in elimination half-life and absorption rates between breeds. fao.orgnih.gov In rats, absorption from the gastrointestinal tract was found to decrease as the dose increased. fao.org Studies on the bioavailability of diflubenzuron residues in wheat fed to rats showed that a significant portion of the dose was eliminated in urine and feces within 96 hours. nih.gov In fish, diflubenzuron has been shown to accumulate in tissues during exposure and then depurate rapidly once the fish are in clean water. fao.org
This compound is used as an internal standard in the bioanalytical methods that quantify the parent compound and its metabolites in various biological matrices like blood, plasma, and tissues. This ensures the accuracy of the data used to build pharmacokinetic models.
Table 2: Comparative Pharmacokinetic Parameters of Diflubenzuron in Chickens Data derived from a study using [14C]-diflubenzuron, illustrating the type of data obtainable with isotopically labeled compounds. fao.orgnih.gov
| Parameter | White Leghorn (WL) Chickens | Rhode Island Red/Barred Plymouth Rock (RIR/BPR) Chickens |
|---|---|---|
| Elimination Half-life (Central Compartment) | 14.70 hours | 8.45 hours |
| Absorption Rate Constant (Oral Dose) | 0.046 h⁻¹ | 0.192 h⁻¹ |
| Conclusion | Slower absorption and elimination | Faster and more complete absorption |
Methodological Innovations in Environmental and Analytical Chemistry Research
The availability of this compound (4-chlorophenyl-d4) has spurred several methodological innovations in environmental and analytical chemistry. Its primary role is as a high-fidelity internal standard, which has become the cornerstone of modern quantitative analysis.
The development and validation of robust IDMS methods, particularly those using LC-MS/MS, represent a significant innovation. nih.gov These methods offer unparalleled accuracy and precision, allowing for the reliable detection and quantification of diflubenzuron residues at very low levels in complex samples such as food, water, and soil. nih.govfao.org The use of a stable isotope-labeled standard like this compound is critical for these advanced methods, as it compensates for instrumental variability and complex matrix effects that can otherwise compromise results. nih.govnih.gov
In environmental science, the use of stable isotopes enables more sophisticated fate and transport studies. medchemexpress.com Techniques like CSIA, which can be applied using labeled standards, allow researchers to dissect complex environmental processes, such as distinguishing between different degradation pathways or identifying the source of contamination. nih.gov This level of detail is a significant advancement over traditional methods that rely solely on concentration measurements.
Finally, the use of deuterated standards provides a safe and effective alternative to radioactive isotopes for metabolic and pharmacokinetic research in animals. medchemexpress.com This simplifies laboratory requirements and disposal procedures without sacrificing the ability to trace the compound through biological systems. fao.org
Future Research Directions and Emerging Challenges
Development of Refined Ecotoxicological Models and Predictive Frameworks
The future of risk assessment for insecticides like diflubenzuron (B1670561) lies in the development of more sophisticated ecotoxicological models and predictive frameworks. Current assessments indicate that diflubenzuron is highly toxic to aquatic invertebrates, including crustaceans and mollusks, by disrupting the molting process. epa.govepa.gov However, traditional risk assessment often relies on time- and resource-intensive laboratory studies. nih.gov
Future research is moving towards predictive tools that can more rapidly and accurately estimate environmental risk. This includes the development of:
Quantitative Structure-Activity Relationship ([Q]SAR) models: These models predict the toxicity of a chemical based on its molecular structure. For pesticide transformation products, which can be numerous, these models are essential for estimating properties like hydrophobicity, soil sorption, and toxicity without experimental data for each one. researchgate.net
Interspecies Correlation Models (ICE): These tools estimate the acute toxicity for one species based on data from a surrogate species, which is particularly useful for assessing risks to endangered species where direct testing is not feasible. epa.gov
Mechanistic Models: Rather than just correlating exposure and effect, these models aim to simulate the biological processes involved. For diflubenzuron, this would involve modeling the inhibition of chitin (B13524) synthesis and its cascading effects on organism survival, growth, and reproduction. epa.gov
Lethal Time Addition Models: To address the reality of environmental exposures to chemical mixtures, models are being developed to predict the combined toxicity. The lethal time addition method, for example, calculates the median lethal time (LT50) of a pesticide mixture from the LT50 values of its individual components, allowing for more realistic risk assessments in complex environments. nih.gov
Advanced machine learning algorithms, such as random forests and genetic algorithms, are being integrated into these frameworks to improve predictive accuracy for factors like health risks and pesticide exposure. nih.gov The goal is to create a system where the potential ecotoxicological impact of compounds like diflubenzuron and its degradants, such as 4-chloroaniline (B138754) (PCA), can be reliably predicted, aiding regulatory decisions and proactive environmental management. epa.govnih.govresearchgate.net
| Modeling Approach | Description | Application for Diflubenzuron | Reference |
|---|---|---|---|
| (Q)SAR Models | Predicts toxicity based on chemical structure. | Estimate toxicity of diflubenzuron's transformation products (e.g., 4-chloroaniline) without extensive testing. | researchgate.net |
| Interspecies Correlation Models (ICE) | Extrapolates toxicity data from a surrogate species to a species of concern. | Assess risk to endangered aquatic invertebrates without direct testing. | epa.gov |
| Mechanistic Models | Simulates the biological mechanism of action. | Model the effects of chitin synthesis inhibition on non-target invertebrate populations. | epa.gov |
| Lethal Time Addition Models | Calculates the combined toxicity of chemical mixtures. | Predict the effect of diflubenzuron in combination with other pesticides present in agricultural runoff. | nih.gov |
Research on Synergistic and Antagonistic Interactions with Other Environmental Stressors
Diflubenzuron does not exist in isolation in the environment. Its ecotoxicological effects can be altered by the presence of other stressors, including other chemicals, temperature fluctuations, and habitat changes. Research into these interactions is critical for a holistic understanding of its environmental impact.
Chemical Mixtures: The combined effect of multiple pesticides can be synergistic (greater than the sum of individual effects) or antagonistic (less than the sum). For instance, while one study found diflubenzuron did not exhibit cytotoxicity in hepatocytes, its interaction with other pesticides commonly used in agriculture is a key area of research. usda.gov The presence of other pollutants can influence the expression of detoxification enzymes, potentially altering an organism's susceptibility to diflubenzuron. usda.gov
Environmental Factors: The degradation of diflubenzuron is influenced by environmental conditions. It degrades more rapidly in alkaline water compared to acidic water. beyondpesticides.org Its persistence in soil can range from days to months. inchem.orgbeyondpesticides.org Future research needs to systematically investigate how factors like water pH, temperature, and microbial activity interact to affect not only the persistence of diflubenzuron but also the toxicity of its breakdown products.
Biological Interactions: Exposure to diflubenzuron can have indirect effects on predator-prey dynamics. One study found that the predator Podisus nigrispinus experienced reduced fertility and a lower rate of population increase after consuming prey that had been exposed to diflubenzuron. nih.gov Chronic exposure in zebrafish has been shown to induce brain oxidative stress and inflammation, altering behavior. nih.gov Understanding these sublethal and indirect effects is a major challenge for future research.
Integration of Multi-Omics Approaches in Resistance and Ecotoxicology Research
The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the molecular mechanisms behind insecticide resistance and ecotoxicological effects. nih.govacs.org These approaches provide a system-level view of how organisms respond to chemical stressors like diflubenzuron. mdpi.com
In the context of diflubenzuron, multi-omics research is pivotal for:
Unraveling Resistance Mechanisms: Resistance to diflubenzuron has been documented in various insect pests. nih.gov While target-site mutations are a known factor, metabolic resistance (enhanced detoxification) is also crucial. A comparative transcriptomic study on the mosquito Culex pipiens revealed that resistant individuals showed significant up-regulation of genes from families associated with insecticide resistance, including cytochrome P450s, glutathione-S-transferases, and cuticular proteins. scienceopen.com Notably, the most abundant up-regulated transcripts were related to the cuticle, suggesting that changes in the insect's exoskeleton may be a key defense mechanism. scienceopen.com
Identifying Novel Biomarkers: Multi-omics can identify sensitive biomarkers of exposure and effect in non-target organisms. mdpi.com For example, analyzing changes in protein expression (proteomics) or metabolite profiles (metabolomics) in aquatic invertebrates exposed to diflubenzuron could reveal early warning signs of ecological harm long before effects are visible at the population level. frontiersin.org
Improving Predictive Toxicology: By integrating multi-omics data with traditional toxicology, researchers can build more robust predictive models. nih.gov Understanding the specific genetic and metabolic pathways affected by diflubenzuron can lead to more accurate predictions of its effects across different species and environmental conditions. nih.govacs.org
The integration of these complex datasets remains a challenge, but it holds the key to moving beyond observing effects to understanding and predicting them at a molecular level. mdpi.comfrontiersin.org
| Omics Field | Key Focus | Findings & Potential in Diflubenzuron Research | Reference |
|---|---|---|---|
| Genomics | Study of the complete set of DNA. | Identify genes and mutations associated with target-site resistance to diflubenzuron. | nih.gov |
| Transcriptomics | Study of gene expression (RNA). | Revealed upregulation of detoxification and cuticular protein genes in diflubenzuron-resistant mosquitoes. | scienceopen.com |
| Proteomics | Study of the complete set of proteins. | Identify changes in protein expression related to detoxification and stress response in non-target organisms. | frontiersin.org |
| Metabolomics | Study of the complete set of metabolites. | Discover metabolic pathway disruptions in aquatic organisms, providing sensitive biomarkers of exposure. | mdpi.comfrontiersin.org |
Global Environmental Monitoring Initiatives and Data Harmonization for Insecticides
Effective management of insecticides like diflubenzuron requires robust monitoring data. While analytical methods for detecting diflubenzuron in environmental matrices are well-established, with detection limits in the low microgram per kilogram range, significant challenges remain in creating a cohesive global picture of its distribution and impact. tandfonline.cominchem.org
Future initiatives must focus on:
Standardized Monitoring Programs: Establishing international protocols for where, when, and how to sample for insecticides would allow for comparable data across different regions. This is crucial for understanding the global transport and fate of these chemicals.
Data Harmonization: Data from different studies and monitoring agencies are often collected using varied methodologies, making direct comparison difficult. Future efforts should promote the creation of centralized, open-access databases with harmonized data formats. This would facilitate large-scale meta-analyses and the development of more accurate global fate and transport models.
Focus on Transformation Products: Monitoring should not be limited to the parent compound. Diflubenzuron degrades into other chemicals, such as 4-chlorophenylurea (B1664162) (CPU) and the toxicant 4-chloroaniline (PCA), which have their own environmental behaviors and risks. epa.govresearchgate.net Comprehensive monitoring must include these relevant metabolites.
Integration with Ecological Data: Chemical monitoring data should be integrated with ecological monitoring data (e.g., invertebrate population counts, biodiversity indices) to establish clear links between chemical presence and environmental effects.
Novel Approaches to Resistance Mitigation and Evolutionarily Sustainable Pest Management Research
The development of resistance is a major threat to the long-term efficacy of diflubenzuron. nih.govliceboss.com.au Striking levels of resistance have been observed in pests like the house fly (Musca domestica) and the Australian sheep blowfly, rendering the chemical ineffective in some cases. nih.goventsocnsw.org.au Future pest management strategies must be designed to be evolutionarily sustainable.
Key research directions include:
Insecticide Rotation: A critical strategy is the rotation of insecticides with different modes of action. plos.orgnumberanalytics.com Studies on diflubenzuron-resistant house flies have shown little to no cross-resistance to other classes of insecticides like some organophosphates and pyrethroids, making them suitable rotation partners. plos.orgplos.org This prevents the constant selection pressure that drives high levels of resistance to a single chemical.
Integrated Pest Management (IPM): IPM emphasizes using a combination of control tactics, including biological, cultural, and chemical methods, to manage pests sustainably. nih.govaos.org This includes conserving natural enemies of pests, which can be negatively impacted by broad-spectrum insecticides. nih.gov The use of insect growth regulators (IGRs) like diflubenzuron is considered a component of IPM, but its application must be carefully managed to minimize non-target effects and resistance development. numberanalytics.comnih.gov
Understanding Resistance Genetics: Research into the realized heritability (h²) of resistance can help predict how quickly resistance will develop in a population. For diflubenzuron in house flies, a low heritability was found, suggesting that with proper management, the evolution of resistance could be slowed. plos.orgplos.org
Novel Genetic Strategies: Emerging technologies like CRISPR-based gene editing could offer highly targeted pest control methods. nih.govbioengineer.org By understanding the specific genes involved in vital processes or insecticide resistance, it may be possible to develop strategies that are species-specific and have minimal environmental impact. nih.govbioengineer.org
Ultimately, the goal is to shift from a reactive to a proactive approach, using evolutionary principles to design pest management programs that preserve the effectiveness of valuable tools like diflubenzuron for as long as possible. nih.gov
Q & A
Q. What is the role of deuterium labeling in Diflubenzuron-d4 studies, and how does it influence experimental design?
Deuterium labeling in this compound replaces four hydrogen atoms on the 4-chlorophenyl group with deuterium, creating a stable isotopic analog. This is critical for tracer studies in environmental or metabolic research, enabling precise tracking via mass spectrometry (e.g., LC-MS/MS). Researchers must account for isotopic effects, such as slight differences in reaction kinetics or partitioning behavior compared to non-deuterated Diflubenzuron . Experimental designs should include parallel assays with non-deuterated controls to validate isotopic inertness in the system under study.
Q. How can researchers verify the purity and stability of this compound in analytical workflows?
Purity validation typically involves HPLC-UV/HRMS with reference standards (e.g., non-deuterated Diflubenzuron, CAS 35367-38-5) to confirm isotopic integrity and absence of degradation products. Stability studies require storage at -20°C under inert atmospheres to prevent deuterium exchange or hydrolysis of the urea moiety. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with NMR analysis can identify decomposition pathways .
Q. What are the primary detection methods for this compound in environmental matrices?
Solid-phase extraction (SPE) followed by LC-MS/MS is the gold standard. Deuterated analogs like this compound serve as internal standards to correct matrix effects (e.g., ion suppression in soil/sediment extracts). Key MS/MS transitions: m/z 314.70 → 158.05 (quantifier) and 314.70 → 123.00 (qualifier) .
Advanced Research Questions
Q. How do isotopic effects in this compound impact degradation kinetics in aquatic systems?
Deuterium labeling may reduce hydrolysis rates due to the kinetic isotope effect (KIE) , particularly in the urea functional group. Researchers should conduct comparative photolysis/hydrolysis experiments (OECD 316 guidelines) under controlled pH and UV conditions. For example, a 2022 study observed a 1.2–1.5x slower degradation rate for this compound vs. non-deuterated forms in pH 7 buffer, attributed to C-D bond stability .
Q. How can contradictions in toxicity data for this compound components be resolved?
Conflicting data (e.g., ocular irritation from Ethoxylated Nonylphenol in OECD 405 tests vs. non-irritant skin results in OECD 404) require source triangulation :
Q. What methodologies are optimal for elucidating metabolic pathways of this compound in non-target organisms?
Use deuterium tracing in in vitro hepatocyte assays or in vivo rodent models. Metabolites are identified via:
- High-resolution mass spectrometry (HRMS) to detect deuterium retention in metabolites.
- Radiolabeled co-studies (e.g., ¹⁴C-Diflubenzuron) to distinguish between parent compound and degradation products.
A 2023 study identified 4-chloroaniline-d4 as a primary metabolite in earthworms, confirming reductive cleavage of the urea bond .
Q. How can researchers address discrepancies in environmental fate models for this compound?
Model disagreements often arise from variable sorption coefficients (Kd) across soil types. Mitigation strategies:
- Conduct batch sorption experiments using OECD 106 guidelines with deuterated spikes to quantify adsorption isotherms.
- Validate models with field data from deuterium-enriched mesocosms to account for organic carbon content and microbial activity .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
Q. Table 2. Toxicity Profile of this compound Components
Critical Research Considerations
- Isotopic Integrity : Monitor deuterium loss during long-term ecotoxicity studies using periodic HRMS checks.
- Ethical Compliance : Adhere to OECD 420–424 guidelines for vertebrate testing, prioritizing in silico models (e.g., QSAR) where feasible.
- Data Transparency : Archive raw spectral data (e.g., .RAW files from LC-MS) in repositories like MetaboLights for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
